molecular formula C18H30N4O B5356334 N-cyclohexyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinecarboxamide

N-cyclohexyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinecarboxamide

カタログ番号: B5356334
分子量: 318.5 g/mol
InChIキー: RWSMNVGMBHXYPM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinecarboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 has been shown to have potential therapeutic benefits in the treatment of cancer.

作用機序

The mechanism of action of N-cyclohexyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinecarboxamide involves the selective inhibition of RNA polymerase I transcription. This compound binds to the DNA template and prevents the recruitment of RNA polymerase I to the promoter region. This leads to a decrease in the synthesis of rRNA, which in turn leads to nucleolar stress and activation of the p53 pathway. The activation of the p53 pathway induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical models, this compound has been shown to induce nucleolar stress, activate the p53 pathway, and induce apoptosis in cancer cells. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have minimal toxicity in normal cells.

実験室実験の利点と制限

The advantages of using N-cyclohexyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinecarboxamide in lab experiments include its selectivity for RNA polymerase I transcription, its ability to induce nucleolar stress and activate the p53 pathway, and its potential therapeutic benefits in the treatment of cancer. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, its potential for off-target effects, and the need for further studies to determine its optimal dosing and treatment regimen.

将来の方向性

There are several future directions for the study of N-cyclohexyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinecarboxamide. These include the development of more efficient synthesis methods for this compound, the identification of biomarkers for patient selection, the investigation of combination therapies with other anticancer agents, and the evaluation of this compound in clinical trials. In addition, further studies are needed to determine the optimal dosing and treatment regimen for this compound, as well as its potential for use in the treatment of other diseases.

合成法

The synthesis of N-cyclohexyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinecarboxamide involves a series of steps that include the preparation of the starting materials, the reaction of the starting materials, and the purification of the final product. The starting materials for the synthesis of this compound are cyclohexanone, 2-methylimidazole, and 1-piperidinecarboxylic acid. The reaction of the starting materials involves the formation of a piperidinecarboxamide intermediate, which is then cyclized to form this compound. The purity of the final product is confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

科学的研究の応用

N-cyclohexyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinecarboxamide has been extensively studied for its potential therapeutic benefits in the treatment of cancer. This compound has been shown to selectively inhibit RNA polymerase I transcription, which is a key process in the synthesis of ribosomal RNA (rRNA). Inhibition of RNA polymerase I transcription leads to nucleolar stress, which in turn activates the p53 pathway and induces apoptosis in cancer cells. This compound has been shown to be effective in preclinical models of hematological and solid tumors, including breast, ovarian, and pancreatic cancers.

特性

IUPAC Name

N-cyclohexyl-2-[2-(2-methylimidazol-1-yl)ethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O/c1-15-19-11-14-21(15)13-10-17-9-5-6-12-22(17)18(23)20-16-7-3-2-4-8-16/h11,14,16-17H,2-10,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSMNVGMBHXYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCC2CCCCN2C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。